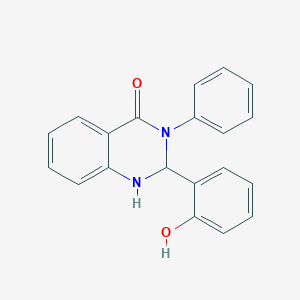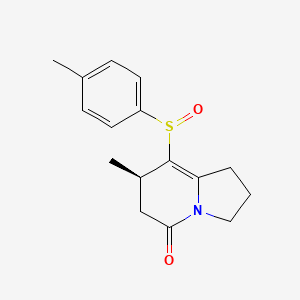
1,3-Bis(4-chlorophenyl)-4,7-dihydro-2-benzofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(4-chlorophenyl)-4,7-dihydroisobenzofuran is an organic compound characterized by its unique structure, which includes two 4-chlorophenyl groups attached to a dihydroisobenzofuran core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(4-chlorophenyl)-4,7-dihydroisobenzofuran typically involves the reaction of 4-chlorobenzaldehyde with appropriate reagents to form the dihydroisobenzofuran core. One common method includes the use of a Friedel-Crafts acylation reaction followed by cyclization. The reaction conditions often require the presence of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .
化学反应分析
Types of Reactions: 1,3-Bis(4-chlorophenyl)-4,7-dihydroisobenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating agents like nitric acid and sulfuric acid mixture.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
科学研究应用
1,3-Bis(4-chlorophenyl)-4,7-dihydroisobenzofuran has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1,3-Bis(4-chlorophenyl)-4,7-dihydroisobenzofuran exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
相似化合物的比较
- 1,3-Bis(4-chlorophenyl)urea
- 1,3-Bis(4-chlorophenyl)-2-propen-1-one
- 1,3-Bis(4-chlorophenyl)imidazolium chloride
Comparison: 1,3-Bis(4-chlorophenyl)-4,7-dihydroisobenzofuran is unique due to its dihydroisobenzofuran core, which imparts distinct chemical and physical properties compared to its analogs. While similar compounds may share some reactivity, the presence of the dihydroisobenzofuran ring in 1,3-Bis(4-chlorophenyl)-4,7-dihydroisobenzofuran provides unique steric and electronic effects that influence its behavior in chemical reactions and biological systems .
属性
CAS 编号 |
5465-43-0 |
|---|---|
分子式 |
C20H14Cl2O |
分子量 |
341.2 g/mol |
IUPAC 名称 |
1,3-bis(4-chlorophenyl)-4,7-dihydro-2-benzofuran |
InChI |
InChI=1S/C20H14Cl2O/c21-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)20(23-19)14-7-11-16(22)12-8-14/h1-2,5-12H,3-4H2 |
InChI 键 |
KSKOSMVZSZYIBU-UHFFFAOYSA-N |
规范 SMILES |
C1C=CCC2=C(OC(=C21)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


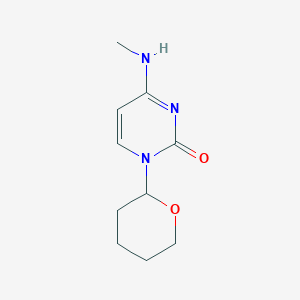

![3H-1,2,3-Triazolo[4,5-d]pyrimidine, 7-chloro-5-phenyl-3-(phenylmethyl)-](/img/structure/B12906868.png)
![5-Amino-2-{[(2-methylpyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12906874.png)
![N-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethyl]acetamide](/img/structure/B12906876.png)
![4-Hydroxy-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B12906878.png)
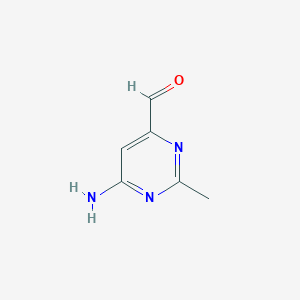
![4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12906889.png)
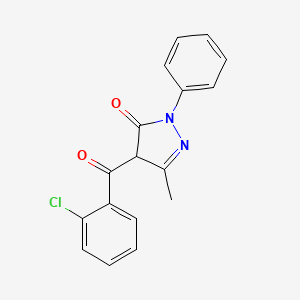
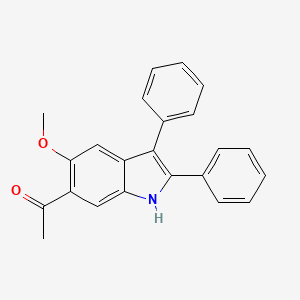
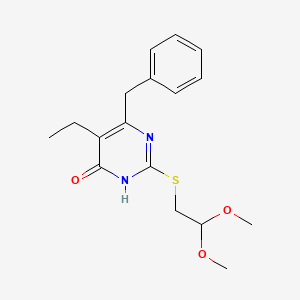
![N-[1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl]glycine](/img/structure/B12906910.png)
